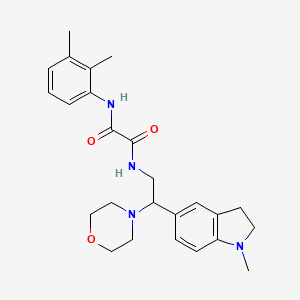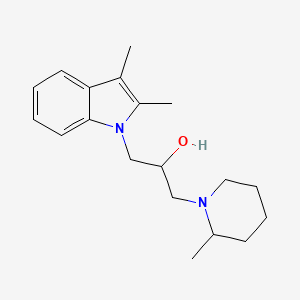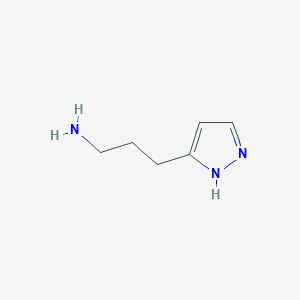
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multi-step process. The purpose of
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess their antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and conformational flexibility, showing that a new flexible spacer is compatible with high inhibitory activities, suggesting potential applications in treating diseases characterized by acetylcholinesterase malfunction (Vidaluc et al., 1995).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
The metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, was investigated. TPPU is used in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. The study identified four metabolites of TPPU, enhancing the understanding of its safety and effectiveness (Wan et al., 2019).
Neuropeptide Y5 Receptor Antagonists
Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists demonstrated the optimization of in vitro potency by modifying the stereochemistry and various molecular segments. Over 40 analogues were prepared, indicating significant potential in developing treatments for conditions mediated by the NPY5 receptor (Fotsch et al., 2001).
Hydrogel Formation and Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's physical properties being tunable by varying the anion identity. This study presents a method of adjusting the gels' rheology and morphology, potentially useful in various applications, from drug delivery to tissue engineering (Lloyd & Steed, 2011).
Synthesis of Active Metabolites
The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 was described. This research provides a framework for the development of effective kinase inhibitors, which are crucial in cancer therapy and other diseases characterized by abnormal kinase activity (Chen et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)19-6-4-13(21)10-5-7-23-9-10/h1-3,5,7-9,13,21H,4,6H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAGWVWZDVLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC(C2=CSC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

![7-(3,4-dichlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2883635.png)
![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)


![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)


![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)


